

5-Fluoro-2-(methylsulfonyl)pyrimidine molecular weight

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Compound of Interest

Compound Name:	5-Fluoro-2-(methylsulfonyl)pyrimidine
Cat. No.:	B1593816

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An In-Depth Technical Guide to **5-Fluoro-2-(methylsulfonyl)pyrimidine**: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

5-Fluoro-2-(methylsulfonyl)pyrimidine is a pivotal heterocyclic building block in modern medicinal chemistry. Characterized by a molecular weight of 176.17 g/mol and the chemical formula C₅H₅FN₂O₂S, its strategic importance lies in the unique reactivity conferred by the methylsulfonyl group. This functional group acts as an outstanding leaving group in nucleophilic aromatic substitution (S_NAr) reactions, providing a highly efficient and regioselective method for introducing the 5-fluoropyrimidine scaffold into complex molecules. This guide offers a comprehensive overview of its physicochemical properties, provides a validated synthesis protocol, elucidates its chemical reactivity, and explores its applications in the development of targeted therapeutics. Detailed analytical methods for quality control and essential safety protocols are also presented for researchers, scientists, and drug development professionals.

Physicochemical and Structural Characteristics

The structural and chemical identity of **5-Fluoro-2-(methylsulfonyl)pyrimidine** is fundamental to its application. The electron-withdrawing nature of both the fluorine atom and the methylsulfonyl group, combined with the inherent electron deficiency of the pyrimidine ring, makes the C2 position exceptionally susceptible to nucleophilic attack.

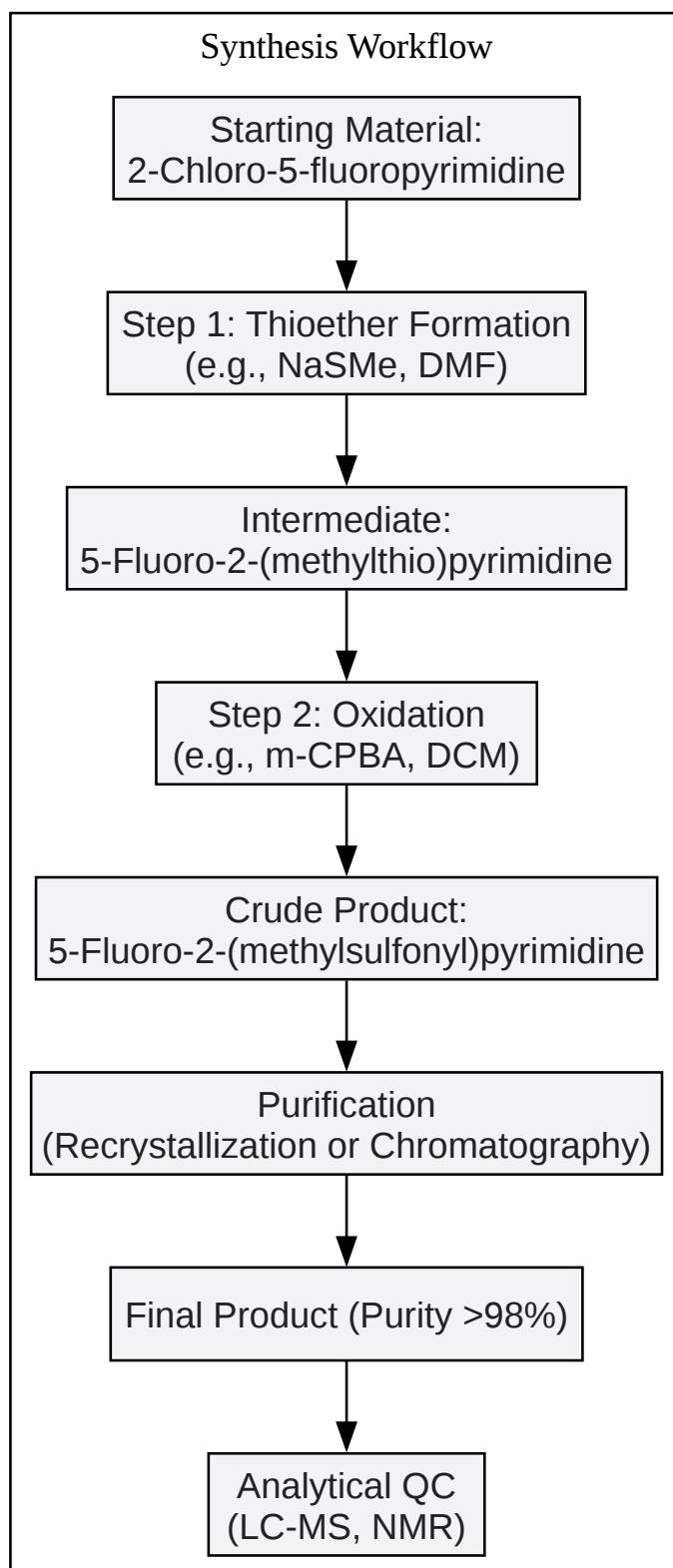
Property	Value	Source
IUPAC Name	5-fluoro-2-(methylsulfonyl)pyrimidine	[1]
Molecular Formula	C ₅ H ₅ FN ₂ O ₂ S	[1]
Molecular Weight	176.17 g/mol	[1]
CAS Number	6090-38-6	[1] [2]
Canonical SMILES	CS(=O)(=O)C1=NC=C(C=N1)F	-
Appearance	White to off-white crystalline powder	General knowledge

Synthesis and Mechanistic Rationale

The most common and industrially scalable synthesis of **5-Fluoro-2-(methylsulfonyl)pyrimidine** involves a two-step process starting from 2-chloro-5-fluoropyrimidine. This method is preferred for its high yields and the ready availability of starting materials.

Step 1: Thioether Formation. The process begins with the nucleophilic substitution of the chlorine atom on 2-chloro-5-fluoropyrimidine with a methylthiolate source, such as sodium thiomethoxide. This reaction is typically rapid and efficient.

Step 2: Oxidation. The resulting 5-fluoro-2-(methylthio)pyrimidine is then oxidized to the target sulfone. This transformation is critical as it converts the methylthio group, a poor leaving group, into the highly activated methylsulfonyl group. Reagents like meta-chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (Oxone®) are commonly employed. The choice of oxidant and careful control of reaction temperature are crucial to prevent over-oxidation or side reactions.



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Caption: High-level workflow for the synthesis of **5-Fluoro-2-(methylsulfonyl)pyrimidine**.

Experimental Protocol: Oxidation of 5-Fluoro-2-(methylthio)pyrimidine

This protocol describes the conversion of the thioether intermediate to the final sulfone product.

- **Dissolution:** Dissolve 5-Fluoro-2-(methylthio)pyrimidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or ethyl acetate in a round-bottom flask equipped with a magnetic stirrer.
- **Cooling:** Place the flask in an ice-water bath and cool the solution to 0-5 °C. This is a critical step to control the exothermicity of the oxidation reaction.
- **Reagent Addition:** Slowly add a solution or suspension of m-CPBA (approx. 2.2 eq) in the same solvent portion-wise over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C. The use of a slight excess of the oxidant ensures complete conversion.
- **Reaction Monitoring:** Allow the reaction to stir at 0-5 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 2-4 hours).
- **Quenching:** Once complete, quench the excess oxidant by adding a saturated aqueous solution of sodium thiosulfate or sodium bisulfite. Stir for 15 minutes.
- **Workup:** Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove m-chlorobenzoic acid) and brine.
- **Isolation:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- **Purification:** Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or by flash column chromatography to afford the final product with high purity.

Chemical Reactivity: The Methylsulfonyl Group as a Superior Leaving Group

The utility of **5-Fluoro-2-(methylsulfonyl)pyrimidine** in drug discovery stems almost entirely from the exceptional reactivity of the C2 position towards nucleophiles via the Nucleophilic Aromatic Substitution (S_NAr) mechanism.^[3]

Causality of Reactivity:

- Ring Activation: The pyrimidine ring is inherently electron-deficient. This deficiency is further amplified by the fluorine atom at the C5 position.
- Leaving Group Ability: The methylsulfonyl ($-SO_2Me$) group is a powerful electron-withdrawing group via both induction and resonance. This strongly stabilizes the intermediate Meisenheimer complex formed during nucleophilic attack. Furthermore, the resulting methylsulfinate anion ($MeSO_2^-$) is a very stable, and therefore excellent, leaving group.

This combination makes the methylsulfonyl group a significantly better leaving group than halogens (e.g., Cl, Br) in this context, often allowing reactions to proceed under milder conditions with a broader range of nucleophiles (e.g., amines, thiols, alcohols), leading to higher yields and cleaner conversions.

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (S_NAr).

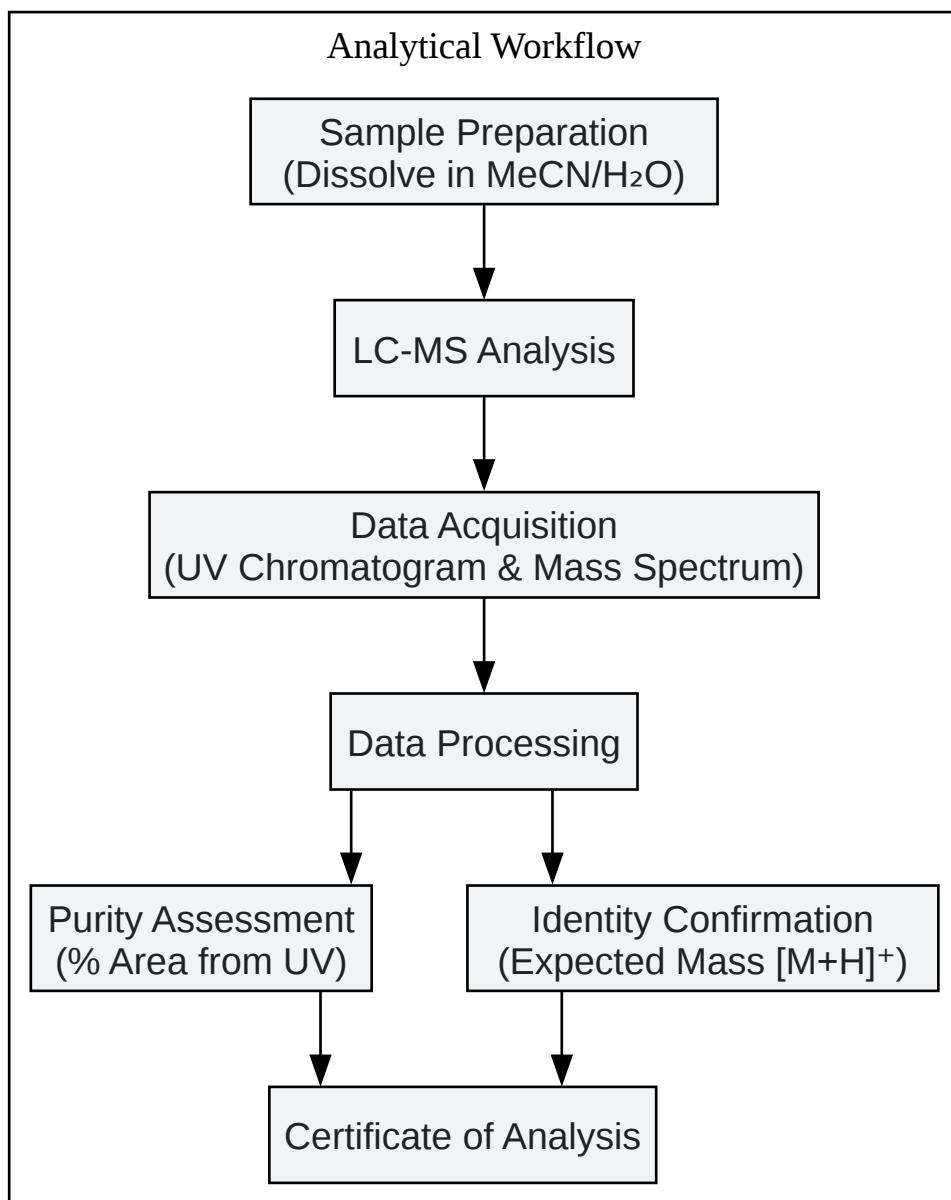
Applications in Medicinal Chemistry and Drug Discovery

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs for a wide range of diseases.^{[4][5]} Fluorinated pyrimidines, in particular, are cornerstones of anticancer therapy, with 5-Fluorouracil being a prominent example.^{[6][7][8]}

5-Fluoro-2-(methylsulfonyl)pyrimidine serves as a high-value intermediate for synthesizing complex drug candidates. Its primary role is to facilitate the coupling of the 5-fluoropyrimidine moiety with other fragments, typically those containing a primary or secondary amine. This reaction is a key step in the synthesis of numerous kinase inhibitors, GPCR modulators, and other targeted agents where the pyrimidine ring acts as a crucial hinge-binding element or a scaffold for further functionalization.^[9] For instance, structures bearing a methylsulfonyl-activated phenyl or heterocyclic ring have been instrumental in developing potent and selective enzyme inhibitors.^[10]

Analytical and Quality Control Protocols

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of **5-Fluoro-2-(methylsulfonyl)pyrimidine** before its use in synthesis. A combination of chromatographic and spectroscopic techniques is employed.



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Caption: Standard workflow for the quality control analysis of the final product.

Protocol: Purity and Identity Verification by LC-MS

- System: A High-Performance Liquid Chromatography (HPLC) system coupled with a UV detector and a Mass Spectrometer (MS).
- Column: A reverse-phase C18 column (e.g., 4.6 x 100 mm, 3.5 μ m) is standard. The nonpolar stationary phase effectively retains the molecule for separation.
- Mobile Phase: A gradient elution is typically used for optimal separation of the main compound from any impurities.
 - Solvent A: 0.1% Formic Acid in Water
 - Solvent B: 0.1% Formic Acid in Acetonitrile
 - Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
- Flow Rate: 1.0 mL/min.
- UV Detection: Monitor at 254 nm, where the pyrimidine chromophore exhibits strong absorbance.
- MS Detection: Use positive electrospray ionization (ESI+) mode. The expected mass to be detected for the protonated molecule $[M+H]^+$ is 177.02.
- Data Analysis:
 - Purity: Calculate the area percentage of the main peak in the UV chromatogram. The acceptance criterion is typically $\geq 98\%$.
 - Identity: Confirm the presence of the peak corresponding to m/z 177.02 in the mass spectrum.

NMR Spectroscopy: For unambiguous structural confirmation, 1H , ^{13}C , and ^{19}F NMR spectroscopy are indispensable. The spectra will show characteristic shifts and coupling constants for the pyrimidine ring protons, the methyl group, and the fluorine atom, confirming the regiochemistry and overall structure.

Safety, Handling, and Storage

As with any active chemical reagent, proper safety protocols must be strictly followed. The information below is a summary based on typical Safety Data Sheets (SDS) for this class of compounds.[\[2\]](#)[\[11\]](#)

- Handling Precautions:
 - Use only under a certified chemical fume hood to avoid inhalation of dust or vapors.[\[2\]](#)[\[11\]](#)
 - Avoid contact with skin, eyes, and clothing.[\[2\]](#)
 - Take measures to prevent the build-up of electrostatic charge.[\[2\]](#)
 - Wash hands thoroughly after handling.[\[11\]](#)
- Personal Protective Equipment (PPE):
 - Wear appropriate protective gloves (e.g., nitrile), a lab coat, and safety glasses with side shields or goggles.[\[11\]](#)
- Storage Conditions:
 - Store in a tightly closed container in a dry, cool, and well-ventilated place.[\[2\]](#)[\[11\]](#)
 - Keep away from heat, sparks, open flames, and strong oxidizing agents.[\[11\]](#)
- First Aid Measures:
 - If Inhaled: Move the person to fresh air.
 - On Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.[\[2\]](#)
 - On Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[\[2\]](#)
 - If Swallowed: Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[\[2\]](#)

Conclusion

5-Fluoro-2-(methylsulfonyl)pyrimidine is more than just a chemical compound; it is an enabling tool for innovation in drug discovery. Its well-defined physicochemical properties, reliable synthetic route, and, most importantly, its superior reactivity in S_nAr chemistry make it an invaluable building block. For researchers aiming to synthesize novel therapeutics based on the 5-fluoropyrimidine scaffold, a thorough understanding of this reagent's characteristics and handling is a prerequisite for success.

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